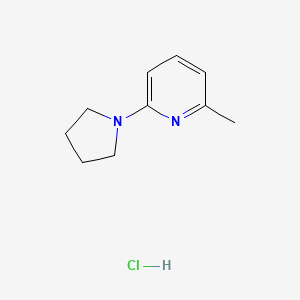2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride
CAS No.: 1704096-14-9
Cat. No.: VC2751285
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704096-14-9 |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c1-9-5-4-6-10(11-9)12-7-2-3-8-12;/h4-6H,2-3,7-8H2,1H3;1H |
| Standard InChI Key | XALLOWAPJBLBJC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)N2CCCC2.Cl |
| Canonical SMILES | CC1=NC(=CC=C1)N2CCCC2.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride is derived from the free base 2-methyl-6-(pyrrolidin-1-yl)pyridine. The structure features a pyridine ring with two key substituents: a methyl group at the 2-position and a pyrrolidin-1-yl group at the 6-position. The hydrochloride salt form is created when the nitrogen atom of the pyrrolidine ring is protonated with hydrochloric acid, forming an ionic bond with the chloride ion .
The compound exhibits an interesting structural arrangement where the nitrogen-containing aromatic ring (pyridine) is connected to a saturated nitrogen-containing ring (pyrrolidine). This distinctive structure contributes to its chemical reactivity and potential biological activity.
Chemical Identifiers
The compound can be identified through various chemical classification systems. The free base form of 2-methyl-6-(pyrrolidin-1-yl)pyridine has been assigned the CAS registry number 54660-07-0 . The corresponding molecular formula of the free base is C10H14N2, while the hydrochloride salt has the formula C10H14N2·HCl (or C10H15ClN2) .
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 2-methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 2-methyl-6-pyrrolidin-1-ylpyridine;hydrochloride |
| Physical State | Solid |
| Solubility | Soluble in polar solvents (water, methanol, ethanol) |
| PSA (Polar Surface Area) | 16.13 (for free base) |
| LogP | 2.06 (for free base) |
The compound demonstrates good solubility in polar solvents due to its ionic hydrochloride form, which enhances its hydrophilicity compared to the free base . The moderate LogP value suggests a balanced lipophilicity profile, which can be advantageous for membrane permeability in biological systems .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride typically involves first preparing the free base, followed by salt formation with hydrochloric acid. The synthesis of related compounds provides insight into potential synthetic routes for this specific compound.
Nucleophilic Substitution Pathway
A common synthetic approach involves nucleophilic aromatic substitution, starting from 2-methyl-6-bromopyridine or similar halogenated precursors. Based on the synthesis of similar compounds, the following procedure can be adapted:
-
React 2-methyl-6-bromopyridine with pyrrolidine in an appropriate solvent
-
Heat the reaction mixture, potentially under reflux conditions
-
Monitor the reaction completion via thin-layer chromatography (TLC)
-
Isolate the free base via extraction or chromatography
-
Form the hydrochloride salt by treating with HCl in an appropriate solvent
This approach is supported by the documented synthesis of 2-bromo-6-(pyrrolidin-1-yl)pyridine, which involves the reaction of 2,6-dibromopyridine with pyrrolidine under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the pyrrolidine nitrogen acts as a nucleophile.
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
-
Cross-coupling reactions using appropriate catalysts
-
Directed metallation followed by nucleophilic addition
-
Cycloaddition reactions to construct the pyrrolidine ring after pyridine functionalization
These methods provide versatility in the preparation of the target compound, allowing for optimization based on available starting materials and desired scale.
Applications in Research and Development
Building Block in Organic Synthesis
2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride serves as a valuable building block in organic synthesis. The presence of both pyridine and pyrrolidine moieties makes it useful for constructing more complex heterocyclic compounds with potential applications in various fields.
The compound can be utilized in:
-
Synthesis of ligands for metal coordination
-
Preparation of advanced intermediates for pharmaceutical development
-
Development of novel materials with specific electronic or optical properties
-
Creation of compounds with unique three-dimensional architectures
Structure-Activity Relationship Studies
The compound provides a platform for structure-activity relationship (SAR) studies by allowing modifications at various positions:
-
Substitution of the methyl group with other functionalities
-
Modification of the pyrrolidine ring (size, substitution pattern)
-
Functionalization of the pyridine ring at available positions
-
Exploration of different salt forms beyond the hydrochloride
These modifications can help elucidate the structural requirements for specific biological activities and guide the development of more potent or selective compounds.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 2-methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride can be accomplished through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for the pyridine aromatic protons, methyl group protons, and pyrrolidine ring protons
-
13C NMR would reveal carbon signals corresponding to the pyridine ring, methyl group, and pyrrolidine ring
-
-
Infrared (IR) Spectroscopy:
-
Expected to show characteristic bands for C=N stretching (pyridine ring)
-
N-H stretching vibrations from the protonated pyrrolidine nitrogen
-
C-H stretching vibrations from the methyl group and methylene groups
-
-
Mass Spectrometry:
-
Would typically show a molecular ion peak corresponding to the free base (m/z 162) in electron impact (EI) or electrospray ionization (ESI) modes
-
Characteristic fragmentation patterns involving cleavage of the pyrrolidine ring
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity determination and separation. The compound would likely exhibit retention behavior consistent with its moderate polarity, influenced by the basic nitrogen atoms and the hydrochloride salt form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume